3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl and dichlorobenzyl groups attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrimidine core. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, piperazine derivatives, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- 4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C25H24Cl3N5 |
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Molecular Weight |
500.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H24Cl3N5/c1-16-13-23(32-11-9-31(10-12-32)15-18-3-8-21(27)22(28)14-18)33-25(29-16)24(17(2)30-33)19-4-6-20(26)7-5-19/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
DFRVCSFKLKPSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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